1,2-Ethanediamine, N-octadecyl-
Description
1,2-Ethanediamine, N-octadecyl- (CAS 7261-63-4) is a substituted ethylenediamine derivative where one amino group is replaced by an octadecyl (C₁₈H₃₇) chain. Its molecular formula is C₂₂H₄₉N₃, with a molecular weight of 355.64 g/mol (). This compound belongs to the class of alkyl-substituted diamines, characterized by a hydrophobic octadecyl tail and a hydrophilic ethylenediamine backbone.
Properties
IUPAC Name |
N'-octadecylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h22H,2-21H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTSQIZQTFBYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60525921 | |
| Record name | N~1~-Octadecylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60525921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7261-74-7 | |
| Record name | N~1~-Octadecylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60525921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,2-Ethanediamine, N-octadecyl- (CAS No. 7261-74-7) is a long-chain aliphatic amine that has garnered interest due to its potential applications in various biological contexts. This compound is characterized by its hydrophobic octadecyl chain, which influences its interaction with biological systems. Understanding its biological activity is crucial for evaluating its safety and efficacy in applications ranging from pharmaceuticals to environmental science.
- Molecular Formula : CHN
- Molecular Weight : 282.52 g/mol
- Structure : The compound consists of an ethylenediamine backbone with an octadecyl group attached, enhancing its lipophilicity.
1. Toxicological Profile
Research indicates that long-chain aliphatic amines like N-octadecylamine can exhibit varying degrees of toxicity depending on their structure and exposure levels. The Canadian screening assessment highlighted that octadecylamine shows general toxicity effects, including impacts on the gastrointestinal tract and lymph nodes .
2. Enzyme Interaction
Recent studies have explored the use of N-octadecyl-modified supports in biocatalysis. For instance, lipase from Thermomyces lanuginosus was immobilized on methacrylate resins bearing octadecyl groups, resulting in enhanced stability and activity of the enzyme compared to traditional supports . This suggests that N-octadecyl modifications can significantly improve the performance of biocatalysts.
3. Chelation Properties
N-octadecyl-1,2-ethanediamine has been investigated for its chelation abilities with transition metals. Its structure allows it to effectively bind metal ions, which can be beneficial in applications such as wastewater treatment and metal recovery processes .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Alkyl Chain Length Variations
N1,N2-Didodecyl-1,2-Ethanediamine (CAS 15411-40-2) :
- Molecular formula: C₂₆H₅₆N₂ .
- Shorter alkyl chains (dodecyl, C₁₂) reduce hydrophobicity compared to N-octadecyl-. This impacts solubility in polar solvents and melting points, with shorter chains typically lowering melting temperatures.
Key Trend : Longer alkyl chains (e.g., octadecyl) increase hydrophobicity and molecular weight, reducing volatility and aqueous solubility. Shorter or branched chains enhance solubility in organic solvents and may improve reaction kinetics in synthesis.
2.2 Functional Group Modifications
- 1,2-Ethanediamine, N-(2-Aminoethyl)- (CAS 111-40-0): Additional aminoethyl groups introduce extra coordination sites, making it useful in chelation chemistry. Its vapor pressure at 626.91 K is 1906.90 kPa, indicating higher volatility than N-octadecyl- derivatives ().
Rhodamine 6G-Based pH-Sensitive Fluorophores :
2.3 Physicochemical Properties
| Property | N-Octadecyl- (CAS 7261-63-4) | N,N'-Didodecyl- (CAS 15411-40-2) | N-(2-Aminoethyl)- (CAS 111-40-0) |
|---|---|---|---|
| Molecular Weight (g/mol) | 355.64 | 380.71 | 116.20 |
| Hydrophobicity | High (C₁₈ chain) | Moderate (C₁₂ chains) | Low (polar aminoethyl group) |
| Volatility | Low | Low | High (Pvap = 1906.90 kPa at 626.91 K) |
| Applications | Surfactants, polymers | Catalysis, surfactants | Chelation, pharmaceuticals |
Environmental and Regulatory Aspects
- Environmental Persistence : Long alkyl chains (C₁₈) may increase persistence in sediments due to hydrophobicity, though biodegradability data is lacking.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1,2-Ethanediamine, N-octadecyl- in laboratory settings?
- Methodological Answer : Synthesis typically involves alkylation of ethylenediamine derivatives. A stepwise approach includes:
- Reaction Setup : Reacting octadecyl halides with ethylenediamine under controlled pH (basic conditions) to minimize side reactions.
- Purification : Use column chromatography or recrystallization to isolate the product, as described in single-factor and orthogonal optimization experiments .
- Characterization : Confirm structure via H/C NMR and mass spectrometry, referencing the molecular formula CHN (MW: 355.64 g/mol) .
Q. Which analytical techniques are most effective for characterizing 1,2-Ethanediamine, N-octadecyl-?
- Methodological Answer :
- Spectroscopy : NMR (nuclear Overhauser effects to confirm alkyl chain orientation) and FT-IR (amine N-H stretches at ~3300 cm).
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to verify molecular ion peaks matching the theoretical mass (355.64 g/mol) .
- Chromatography : HPLC with UV detection to assess purity, noting retention times under reversed-phase conditions.
Advanced Research Questions
Q. How can factorial design optimize the synthesis of 1,2-Ethanediamine, N-octadecyl-?
- Methodological Answer :
- Variable Selection : Key factors include temperature (40–80°C), molar ratio (ethylenediamine:alkyl halide), and reaction time (12–48 hrs).
- Design Matrix : Use a 2 full factorial design to evaluate main effects and interactions. For example, higher temperatures may reduce reaction time but increase byproduct formation .
- Response Analysis : Quantify yield and purity using ANOVA to identify optimal conditions. Orthogonal experiments in prior studies achieved >85% yield under 60°C and 1:1.2 molar ratio .
Q. How can computational modeling predict the reactivity of 1,2-Ethanediamine, N-octadecyl- in surfactant applications?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model self-assembly behavior in aqueous solutions using software like GROMACS. Input the SMILES string CCCCCCCCCCCCCCCCCCNCCNCCN to generate initial configurations .
- Quantum Mechanics (QM) : Calculate electron density maps (e.g., DFT at B3LYP/6-31G* level) to predict nucleophilic sites on the amine groups.
- Validation : Compare simulated critical micelle concentrations (CMC) with experimental data from tensiometry .
Q. How to resolve contradictions between computational predictions and experimental data on the compound’s stability?
- Methodological Answer :
- Hypothesis Testing : If simulations suggest thermal stability up to 150°C but experimental TGA shows decomposition at 120°C, re-examine force field parameters in MD simulations.
- Sensitivity Analysis : Vary simulation conditions (e.g., solvation models) to align with empirical observations. Cross-reference with DSC data to identify phase transitions .
- Error Sources : Account for impurities (e.g., residual solvents) in experimental samples that may lower observed stability .
Data Management and Safety
Q. What are the best practices for storing 1,2-Ethanediamine, N-octadecyl- to prevent degradation?
- Methodological Answer :
- Storage Conditions : Keep in airtight containers under inert gas (N) at 2–8°C. Avoid exposure to light and humidity, which can hydrolyze amine groups .
- Incompatibilities : Separate from strong oxidizers (e.g., peroxides) to prevent hazardous reactions. Use secondary containment for liquid forms .
Q. How to design experiments to assess the environmental impact of 1,2-Ethanediamine, N-octadecyl-?
- Methodological Answer :
- Ecotoxicology Assays : Perform acute toxicity tests on Daphnia magna (LC) and algae growth inhibition studies.
- Degradation Studies : Use HPLC-MS to track biodegradation products in soil/water systems under aerobic/anaerobic conditions.
- Data Integration : Employ chemical software (e.g., ECHA Toolbox) to predict persistence and bioaccumulation potential .
Tables for Data Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
